molecular formula C9H9N3O B8059012 1-(5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone

1-(5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone

Cat. No.: B8059012
M. Wt: 175.19 g/mol
InChI Key: INPIPWNVGCBMOF-UHFFFAOYSA-N
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Description

1-(5-Amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone (CAS: 1186502-34-0) is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with an amino group at position 5 and an acetyl group at position 2. Its molecular formula is C₉H₉N₃O, with a molar mass of 175.19 g/mol .

Properties

IUPAC Name

1-(5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-5(13)8-3-6-2-7(10)4-11-9(6)12-8/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPIPWNVGCBMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC(=CN=C2N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination-Amination Sequence

A common approach involves bromination at the 5-position of 1H-pyrrolo[2,3-b]pyridine followed by amination. For example:

  • Step 1 : Bromination of 1H-pyrrolo[2,3-b]pyridine using N-bromosuccinimide (NBS) in dichloromethane yields 5-bromo-1H-pyrrolo[2,3-b]pyridine.

  • Step 2 : Buchwald–Hartwig amination with ammonia or benzophenone imine introduces the amino group.

  • Step 3 : Acetylation at the 2-position via Friedel–Crafts acylation using acetyl chloride and AlCl₃.

Typical Yield : 45–60% over three steps.

Tosyl Protection-Deprotection

To prevent side reactions during acetylation, the pyrrole nitrogen is often protected:

  • Protection : Treatment with p-toluenesulfonyl chloride (TsCl) in the presence of NaH.

  • Acetylation : AlCl₃-mediated acylation at the 2-position.

  • Deprotection : Alkaline hydrolysis (e.g., NaOH/EtOH) removes the tosyl group.

Key Advantage : Improved regioselectivity (yield: 68–75%).

Multicomponent Cyclocondensation

Cyclocondensation of 2-aminopyrrole derivatives with acetylacetone or related diketones provides a one-pot route:

  • Substrates : 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile and acetylacetone.

  • Conditions : Reflux in acetic acid with catalytic HCl.

  • Mechanism : Nucleophilic attack at the carbonyl group, followed by cyclodehydration.

Yield : 50–65%.

Suzuki Coupling-Mediated Synthesis

Palladium-catalyzed cross-coupling enables modular construction:

  • Step 1 : Iodination of 1H-pyrrolo[2,3-b]pyridine at the 2-position using N-iodosuccinimide (NIS).

  • Step 2 : Suzuki coupling with boronic esters to introduce acetyl groups.

  • Step 3 : Directed C–H amination at the 5-position.

Notable Example : Use of Pd(OAc)₂ and SPhos ligand achieves 70% yield.

Optimization and Challenges

Solvent and Catalyst Effects

  • Solvents : DMF and dioxane enhance reaction rates in Pd-mediated couplings.

  • Catalysts : PdCl₂(PPh₃)₂ outperforms Pd(OAc)₂ in amination steps (yield increase: 15–20%).

Competing Side Reactions

  • N-Acetylation : Occurs if the pyrrole nitrogen is unprotected, reducing desired product yield.

  • Oxidation : The amino group may oxidize during workup; adding ascorbic acid mitigates this.

Comparative Data Tables

Table 1. Summary of Key Methods

MethodStarting MaterialKey ReagentsYield (%)Reference
Bromination-Amination1H-pyrrolo[2,3-b]pyridineNBS, NH₃, AcCl/AlCl₃45–60
Cyclocondensation2-Aminopyrrole derivativesAcetylacetone, HCl50–65
Suzuki Coupling2-Iodo-pyrrolo[2,3-b]pyridinePd(OAc)₂, Boronic esters65–70

Table 2. Reaction Conditions and Outcomes

StepTemperature (°C)Time (h)Key Observation
Bromination0–252–4Regioselective at C5
Tosyl Protection0–101–2Prevents N-acetylation side reactions
Friedel–Crafts Acylation80–1006–8Requires strict anhydrous conditions

Chemical Reactions Analysis

Types of Reactions: 1-(5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Research Tool in Molecular Biology

1-(5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone has been utilized as a research tool to study protein interactions. It has shown efficacy in binding to and inhibiting specific ion channels, which are critical in various physiological processes. This property makes it valuable for investigating the mechanisms of ion channel regulation and their roles in diseases such as epilepsy and cardiac arrhythmias .

Pharmacological Properties

The compound has been identified as a potential inhibitor of certain kinases, particularly SGK-1 (serum/glucocorticoid-regulated kinase 1). Inhibition of SGK-1 has been linked to therapeutic effects in conditions such as cancer and metabolic disorders. The ability of this compound to modulate kinase activity suggests its potential as a lead compound in drug development aimed at these diseases .

Cancer Research

A study highlighted the compound's cytotoxic effects against various cancer cell lines. It was shown to induce apoptosis (programmed cell death) in colon cancer cells, indicating its potential as an anticancer agent. The mechanism involves the disruption of cellular signaling pathways that are crucial for cancer cell survival .

Neurological Studies

In neurological research, the compound's ability to modulate ion channels has been explored in the context of neurodegenerative diseases. By inhibiting specific ion channels, it may help alleviate symptoms associated with conditions like Alzheimer's disease and multiple sclerosis .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving pyrrolo[2,3-b]pyridine derivatives. The development of derivatives of this compound could enhance its pharmacological properties and broaden its application spectrum. For instance, modifications to the amino group or the ethanone moiety may lead to compounds with improved potency or selectivity against specific targets .

Mechanism of Action

The mechanism by which 1-(5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways involved would vary depending on the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features
1-(5-Amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone 5-NH₂, 2-COCH₃ C₉H₉N₃O 175.19 Amino group enables H-bonding; acetyl group enhances electrophilicity .
1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone 5-F, 4-COCH₃ C₉H₇FN₂O 178.17 Fluorine increases metabolic stability and electronegativity .
1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone 5-Br, 3-COCH₃ C₉H₇BrN₂O 239.07 Bromine adds steric bulk; potential for halogen bonding .
1-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone 3-NH₂, 6-bromobenzofuran C₁₈H₁₂BrN₃O₂S 412.27 Thieno-pyridine core with extended π-system; bromobenzofuran enhances lipophilicity .
1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone 5-CH₃, 3-COCH₃ C₁₀H₁₀N₂O 174.20 Methyl group improves lipophilicity; reduced polarity compared to NH₂ .

Electronic and Reactivity Differences

  • Amino Group (Target Compound): The 5-NH₂ group is electron-donating, activating the pyrrolo-pyridine ring for electrophilic substitution. It also facilitates hydrogen bonding, critical for interactions with biological targets like kinases .
  • Fluorine Substituent : The 5-F analog (C₉H₇FN₂O) exhibits enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidation. This is advantageous in drug design for prolonged half-life .
  • Thieno-Pyridine Derivatives: Replacement of the pyrrolo ring with a thieno system (e.g., C₁₈H₁₂BrN₃O₂S) alters electronic properties, reducing basicity and enhancing π-stacking interactions with aromatic residues in proteins .

Biological Activity

1-(5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone is a compound belonging to the pyrrolo[2,3-b]pyridine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Specifically, it has been shown to inhibit TNIK (TRAF2 and NCK interacting kinase), which plays a significant role in various cellular processes including inflammation and cancer progression.

Inhibition of TNIK

In a study involving an in-house screening of pyrrolo[2,3-b]pyridine derivatives, compounds similar to this compound demonstrated high inhibition rates on TNIK with IC50 values lower than 1 nM. This suggests that the compound could be effective in modulating immune responses by inhibiting IL-2 secretion, which is crucial for T-cell activation and proliferation .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Cancer Treatment : Due to its ability to inhibit kinases involved in tumor growth and metastasis.
  • Anti-inflammatory Agents : The compound's inhibition of TNIK may contribute to reducing inflammation in various diseases.

Case Study 1: Anti-Cancer Activity

Research has indicated that derivatives of the pyrrolo[2,3-b]pyridine scaffold exhibit significant anti-cancer properties. For example, compounds related to this compound have shown potent activity against leukemia cell lines. The most active derivatives achieved GI50 values in the nanomolar range and induced apoptosis through mechanisms involving mitochondrial depolarization and caspase activation .

Case Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory properties of pyrrolo[2,3-b]pyridine derivatives. Compounds were tested for their ability to suppress pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). The results indicated that these compounds effectively reduced cytokine production, highlighting their potential as anti-inflammatory agents .

Data Summary

Compound NameBiological ActivityIC50 Value (nM)Reference
This compoundTNIK Inhibition< 1
Related Pyrrolo DerivativeAnti-cancer Activity< 10
Pyrrolo DerivativeAnti-inflammatory (IL-6 suppression)Not specified

Q & A

Q. What are the established synthetic methodologies for 1-(5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone?

The synthesis involves multi-step reactions, including halogenation, coupling, and deprotection. Key methodologies include:

  • Halogenation : N-Iodosuccinimide (NIS) in acetone at room temperature introduces iodine at reactive positions .
  • Protection/Deprotection : NaH and TsCl in THF protect amines, while KOH in ethanol removes protecting groups .
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH/H₂O at 90–105°C . Example Route :
StepReagents/ConditionsPurposeReference
1NIS, acetone, rtHalogenation
2NaH, TsCl, THF, 0°C to rtSulfonamide formation
3ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃Suzuki coupling
4KOH, EtOH, 80°CDeprotection

Q. How is the structural identity of this compound confirmed experimentally?

  • X-ray crystallography : Resolves 3D structure; refinement via SHELXL ensures accuracy (e.g., bond lengths/angles) .
  • Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks. Mass spectrometry (HRMS) validates molecular weight .

Q. What safety precautions are recommended for handling this compound?

While specific toxicity data is limited, analogous pyrrolopyridine derivatives exhibit hazards:

  • Acute toxicity (Category 4) : Use fume hoods, gloves, and goggles.
  • Skin/eye irritation : Immediate flushing with water for 15+ minutes if exposed .
  • Storage : Inert atmosphere, sealed containers, and compatibility checks with solvents .

Advanced Questions

Q. How can computational methods (e.g., DFT) predict reactivity or electronic properties?

Density Functional Theory (DFT) calculates:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization.
  • Frontier molecular orbitals : Predict regioselectivity in cross-coupling reactions.
  • Solvent effects : COSMO-RS models optimize reaction media for yield improvements.

Q. What structure-activity relationships (SAR) are observed in pyrrolo[2,3-b]pyridine derivatives?

  • Substituent effects : Electron-withdrawing groups (e.g., CF₃) enhance metabolic stability but reduce solubility .
  • Amino group positioning : The 5-amino moiety improves hydrogen-bonding interactions in target binding . Case Study : 3,5-Disubstituted derivatives show enhanced kinase inhibition compared to monosubstituted analogs .

Q. How are crystallographic data contradictions resolved (e.g., disorder vs. twinning)?

  • Data collection : High-resolution (<1.0 Å) datasets minimize noise.
  • SHELXD/SHELXE : Robustly phase macromolecular twinned crystals .
  • Validation tools : R-factor, Fo-Fc maps, and ADDSYM in Olex2 detect symmetry mismatches .

Q. What strategies optimize reaction yields in challenging coupling steps?

  • Catalyst screening : PdCl₂(dppf) outperforms Pd(PPh₃)₄ in sterically hindered systems.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 hr for aryl boronic acid coupling) .
  • Additives : TBAB (tetrabutylammonium bromide) enhances solubility in biphasic systems .

Q. How does solvent choice impact the stability of intermediates?

  • Polar aprotic solvents (DMF, THF) : Stabilize enolate intermediates during acetyl group functionalization.
  • Protic solvents (EtOH, H₂O) : Promote deprotection but risk hydrolysis of sensitive groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone
Reactant of Route 2
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1-(5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone

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